Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate
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Overview
Description
Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate: is a compound that features a lithium ion coordinated to a 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate ligand The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving appropriate precursors such as nitriles and amidoximes. For example, the reaction of a nitrile with an amidoxime under acidic or basic conditions can yield the 1,2,4-oxadiazole ring.
Introduction of the amino group: The amino group can be introduced through nitration followed by reduction or by direct amination reactions.
Formation of the acetate group: The acetate group can be introduced by reacting the oxadiazole derivative with acetic anhydride or acetyl chloride.
Lithium coordination: Finally, the lithium ion can be introduced by reacting the 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate with a lithium salt such as lithium hydroxide or lithium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.
Substitution: The oxadiazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, can be used under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Amino derivatives or other reduced forms of the compound.
Substitution: Halogenated or alkylated derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various chemical reactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine:
Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, and derivatives of this compound may be explored for their potential as antibacterial or antifungal agents.
Drug Development: The compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its ability to form stable, colored complexes.
Explosives: Certain derivatives of oxadiazoles are known for their energetic properties and can be used in the formulation of explosives or propellants.
Mechanism of Action
The mechanism of action of Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate depends on its specific application:
Biological Activity: In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific derivative and its intended use.
Catalytic Activity: As a ligand in coordination complexes, the compound can influence the electronic properties of the central metal ion, thereby affecting the catalytic activity of the complex.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds such as 3-amino-1,2,4-oxadiazole and 5-nitro-1,2,4-oxadiazole share the oxadiazole ring structure and exhibit similar chemical properties.
Lithium Salts: Other lithium salts of heterocyclic compounds, such as lithium 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate, have similar coordination chemistry.
Uniqueness:
Functional Groups: The presence of both an amino group and an acetate group in the same molecule provides unique reactivity and potential for diverse applications.
Lithium Coordination: The coordination of lithium ion imparts specific properties such as ionic conductivity, making the compound useful in applications like battery technology.
Properties
Molecular Formula |
C4H4LiN3O3 |
---|---|
Molecular Weight |
149.1 g/mol |
IUPAC Name |
lithium;2-(5-amino-1,2,4-oxadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H5N3O3.Li/c5-4-6-2(7-10-4)1-3(8)9;/h1H2,(H,8,9)(H2,5,6,7);/q;+1/p-1 |
InChI Key |
LZDFVACOFQNNFL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C1=NOC(=N1)N)C(=O)[O-] |
Origin of Product |
United States |
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